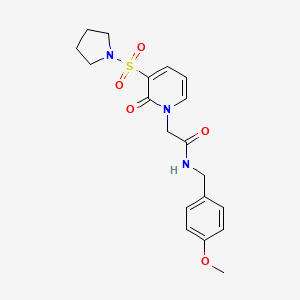

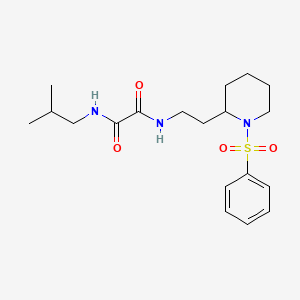

N-(4-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

N-(4-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, as part of the pyrrolidine derivatives, has seen wide application in drug discovery due to its unique structural and pharmacological properties. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to synthesize compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage—a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including their influence on biological activity through steric factors and the structure–activity relationship (SAR) of the studied compounds.

Role in Neuroprotective and Cognitive Enhancements

The application of pyrrolidine derivatives extends into neuroprotective and cognitive enhancements. These compounds have been explored for their ability to modulate central nervous system (CNS) functions, such as enhancing memory and learning abilities, and offering protection against neurodegenerative conditions. The interaction between nootropic drugs, which include pyrrolidine derivatives, and brain cholinergic mechanisms demonstrates their potential in enhancing cognitive processes. These interactions suggest a possible activation of cholinergic mechanisms, which play a crucial role in learning and memory paradigms both in animal models and humans (Pepeu & Spignoli, 1989).

Antimalarial Activity

Moreover, the search for antimalarial agents has led to the investigation of various compounds, including pyrrolidine derivatives. The exploration of marine-derived natural products has identified compounds with significant and selective in vitro antimalarial activity, highlighting the potential of these derivatives in developing new antimalarial drugs. The study of secondary metabolites from marine organisms like Laurencia papillosa and the tropical marine sponge Cymbastela hooperi has uncovered a variety of compounds, including diterpenes and aromatic compounds, which demonstrate considerable antimalarial properties (Wright et al., 1996).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-27-16-8-6-15(7-9-16)13-20-18(23)14-21-10-4-5-17(19(21)24)28(25,26)22-11-2-3-12-22/h4-10H,2-3,11-14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDVTWHRFANUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)

![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)

![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)

![2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2443625.png)

![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2443630.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)acetamide](/img/structure/B2443631.png)

![N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2443632.png)